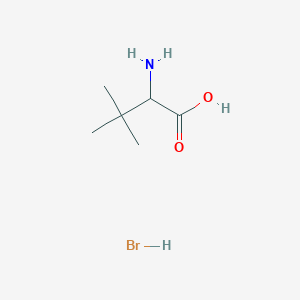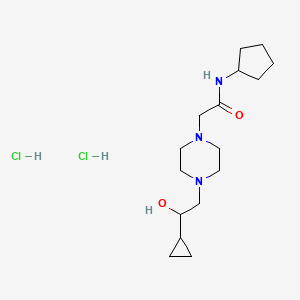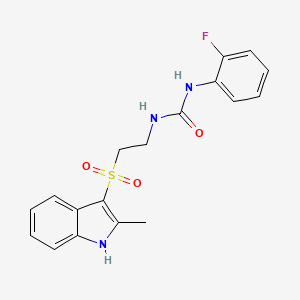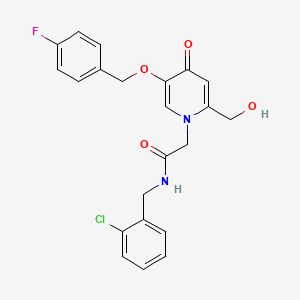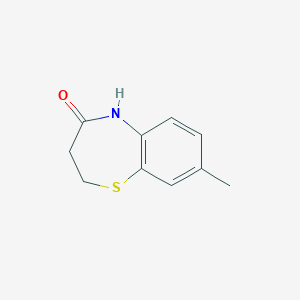![molecular formula C20H19BrN2O2 B2685179 3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 932506-09-7](/img/structure/B2685179.png)
3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is an organic compound with the molecular formula C20H19BrN2O21. It’s a unique chemical that can be used in various applications, including research and development1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized through various organic reactions, including amidation2. More research would be needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of “3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide”. More research would be needed to provide a detailed molecular structure analysis for this specific compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide”. More research would be needed to provide a detailed chemical reactions analysis for this specific compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. The molecular weight of “3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is 399.2881. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound. More research would be needed to provide a detailed physical and chemical properties analysis for this specific compound.Wissenschaftliche Forschungsanwendungen
Polymorphs and Salts of Quinoline Derivatives
Research on polymorphs and salts of quinoline derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, reveals the importance of understanding the packing patterns in crystalline structures. These studies show how different polymorphs exhibit unique hydrogen bonding and π-interactions, affecting their melting points and solubility. This knowledge is critical for designing drugs with optimal bioavailability and stability (Khakhlary & Baruah, 2014).
Synthesis of Cyclopropane Derivatives
The synthesis of cyclopropane derivatives linked to quinolin-2(1H)-ones through a diastereoselective and high-yielding process demonstrates the potential of these compounds in medicinal chemistry. Such synthetic routes enable the exploration of new pharmacophores for drug development, highlighting the versatility of cyclopropane as a scaffold in organic synthesis (Anand et al., 2016).
Novel Synthesis Approaches
Innovative synthetic methodologies for creating complex quinoline and cyclopropane derivatives showcase the evolution of synthetic organic chemistry. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives via a remarkable cyclopropanation process opens new avenues for generating constrained amino acid derivatives, which could serve as building blocks for peptidomimetics or drug discovery (Szakonyi et al., 2002).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide”. More research would be needed to provide a detailed safety and hazards analysis for this specific compound.
Zukünftige Richtungen
The future directions of a compound refer to potential applications and research opportunities. Unfortunately, I couldn’t find specific information on the future directions of “3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide”. More research would be needed to provide a detailed future directions analysis for this specific compound.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and expert consultation may be needed for a more detailed and accurate analysis.
Eigenschaften
IUPAC Name |
3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-8-9-18-14(12-17)4-2-10-23(18)20(25)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHEXOGKAMCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

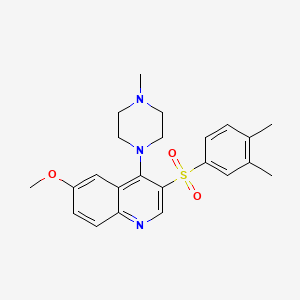
![[3-(Heptyloxy)phenyl]amine hydrochloride](/img/structure/B2685099.png)
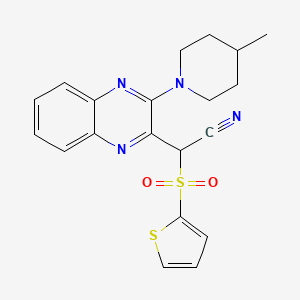
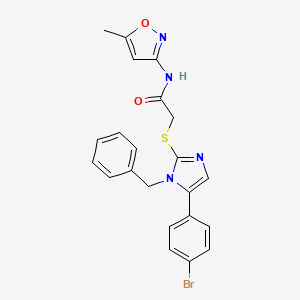
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
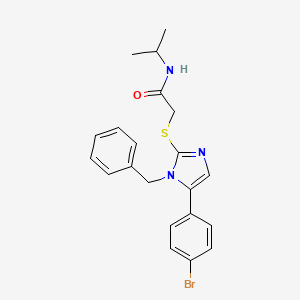
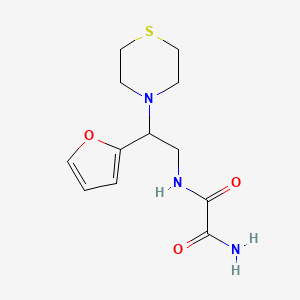
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2685111.png)
